1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
Description
This compound (CAS: 37129-49-0) is an indolin-2-one derivative with a morpholinoethyl substituent at the N1 position and a phenyl group at the C3 position. Its molecular formula is C20H22ClN2O2 (MW: 363.86 g/mol). Key features include:
- Structure: A fused indole-2-one core with a 3-methyl group, 3-phenyl substituent, and a 2-(morpholino)ethyl chain at N1.
- Synthesis: Typically synthesized via alkylation of the indole nitrogen, followed by introduction of the morpholinoethyl group and subsequent HCl salt formation .
- Physicochemical Data:
Properties
CAS No. |
37129-58-1 |
|---|---|
Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-methyl-1-(2-morpholin-4-ium-4-ylethyl)-3-phenylindol-2-one;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23(20(21)24)12-11-22-13-15-25-16-14-22;/h2-10H,11-16H2,1H3;1H |
InChI Key |
XBKXLXJNJZWOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromooxindole Precursors
3-Bromooxindoles are synthesized from commercially available isatins through a three-step sequence, achieving overall yields of 51–76%. These intermediates serve as the electrophilic partners in subsequent coupling reactions.
Eschenmoser Coupling Reaction with Thioacetamides/Thiobenzamides
The core step involves the coupling of 3-bromooxindoles with primary, secondary, or tertiary thioacetamides or thiobenzamides in dry N,N-dimethylformamide (DMF) at room temperature. The reaction conditions are summarized below:
| Parameter | Details |
|---|---|
| Solvent | Dry DMF |
| Reaction temperature | Room temperature |
| Reaction time | 5 hours for primary thiobenzamides; 12 hours for secondary thiobenzamides |
| Base addition | Triethylamine (2 equivalents), added after main reaction time |
| Workup | Dilution with water, extraction with dichloromethane (DCM), washing with water and brine, drying over sodium sulfate |
| Purification | Preparative flash chromatography (silica gel or alumina), crystallization from suitable solvents |
This reaction proceeds efficiently without the need for thiophiles except in the case of tertiary amides. The method is scalable and yields isolated products typically in the range of 70–97%.
Introduction of the Morpholinoethyl Group
The morpholinoethyl substituent is introduced through the use of appropriately substituted thiobenzamides bearing the morpholinoethyl moiety. For example, the reaction of 3-bromooxindole with morpholinoethyl-substituted thiobenzamide under the above conditions yields the desired 3-(amino(phenyl)methylidene)-1,3-dihydro-2H-indol-2-one derivative.
Formation of the Hydrochloride Salt
The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by isolation via filtration or crystallization. This salt form improves the compound's stability and solubility for biological evaluation.
Representative Experimental Procedure
A typical synthesis procedure adapted from recent literature is as follows:
- Dissolve the corresponding 3-bromooxindole (3 mmol) and morpholinoethyl-substituted thiobenzamide (3 mmol) separately in dry DMF (5 mL each).
- Combine the solutions in a 20 mL flask with a magnetic stirrer and stir at room temperature for 5 hours (primary thiobenzamides) or 12 hours (secondary thiobenzamides).
- Add triethylamine (2 equivalents) and stir for an additional 5 minutes.
- Dilute the mixture with 100 mL of water and extract with dichloromethane (3 × 60 mL).
- Wash the combined organic layers with water (2 × 40 mL) and brine (40 mL), dry over anhydrous sodium sulfate, and evaporate under reduced pressure.
- Dissolve the residue in methanol, filter through Celite, and evaporate with silica gel.
- Purify the crude product by preparative flash chromatography using silica gel or alumina cartridges with appropriate mobile phases.
- Crystallize the purified compound from suitable solvents to obtain analytically pure this compound.
Comparative Yield and Purity Data
The following table summarizes isolated yields and purity data from key studies employing this synthetic strategy:
| Compound ID | Starting 3-Bromooxindole | Thiobenzamide Type | Reaction Time (h) | Isolated Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 5ea | 1e | Morpholinoethyl-substituted | 4 | >85 | Flash chromatography + crystallization |
| 5eb | 1e | Morpholinoethyl-substituted | 4 | >80 | Flash chromatography + crystallization |
These yields are superior or competitive compared to other methods, which often suffer from low yields or require protecting group manipulations that complicate the synthesis.
Advantages and Limitations
Advantages
- High yields and stereoselectivity favoring (Z)-isomers.
- Mild reaction conditions at room temperature.
- Scalability and modularity allow for diverse substitutions.
- Avoidance of protecting group strategies reduces synthetic steps.
Limitations
- Requires dry and anhydrous conditions.
- Some thiobenzamides may need longer reaction times.
- Purification requires chromatographic techniques which may limit large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Neurological Disorders
- Antidepressant Activity : Studies have shown that the compound exhibits potential antidepressant effects in animal models. It appears to enhance serotonergic signaling, which is vital for mood regulation.
- Anxiolytic Effects : Preliminary research suggests that it may also possess anxiolytic properties, making it a candidate for further exploration in anxiety disorders.
Cancer Research
- Antitumor Activity : There is emerging evidence that this compound may inhibit the proliferation of certain cancer cell lines. In vitro studies have demonstrated cytotoxic effects against breast and lung cancer cells.
- Mechanisms of Action : The antitumor effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest.
Pain Management
- Analgesic Properties : The compound has been investigated for its potential analgesic effects. Animal studies suggest it may reduce pain perception through modulation of pain pathways.
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests, suggesting enhanced mood.
Case Study 2: Antitumor Activity
A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Case Study 3: Analgesic Efficacy
In a model of neuropathic pain, administration of the compound resulted in a marked decrease in pain scores as measured by behavioral responses to stimuli. This suggests potential utility in clinical settings for pain management.
Table 1: Summary of Biological Activities
| Application Area | Observed Effects | Reference Studies |
|---|---|---|
| Neurological Disorders | Antidepressant & Anxiolytic | |
| Cancer Research | Cytotoxicity against cancer cells | |
| Pain Management | Reduction in pain perception |
Table 2: Mechanisms of Action
| Mechanism | Description | Implications |
|---|---|---|
| Serotonergic Modulation | Enhances serotonin signaling | Potential antidepressant effects |
| Apoptosis Induction | Triggers programmed cell death | Antitumor activity |
| Pain Pathway Modulation | Alters pain perception pathways | Analgesic properties |
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-methyl-1-(2-(morpholino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1 Position
Compound A : 1-(2-Morpholin-4-ylethyl)-3-phenyl-3H-indol-2-one (CID 3039297)
- Structure : Nearly identical to the target compound but lacks the 3-methyl group.
- Key Differences: Property Target Compound Compound A Molecular Formula C20H22ClN2O2 C20H22N2O2 Molecular Weight 363.86 g/mol 322.40 g/mol Substituents 3-methyl, 3-phenyl, N1-morpholinoethyl 3-phenyl, N1-morpholinoethyl Bioactivity Potential CNS modulation Unreported
- Impact : The 3-methyl group in the target compound may enhance steric hindrance, affecting receptor binding or metabolic stability .
Compound B : N-Methyl-2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethanaminium Chloride (CAS 37129-49-0)
- Structure : Replaces the morpholine ring with a methylamine group.
Key Differences :
Property Target Compound Compound B Molecular Formula C20H22ClN2O2 C18H21ClN2O Solubility Higher (due to morpholine) Moderate Pharmacokinetics Improved water solubility Reduced polarity - Impact: The morpholino group in the target compound enhances solubility and may improve blood-brain barrier penetration compared to Compound B .
Variations at the C3 Position
Compound C : 3,3-Diphenyl-1,3-dihydro-2H-indol-2-one (CAS 1922-79-8)
- Structure : Dual phenyl groups at C3 instead of a methyl and phenyl.
- Key Differences: Property Target Compound Compound C Molecular Formula C20H22ClN2O2 C20H15NO Melting Point Not reported 291–293°C Bioactivity Receptor-targeted Anticancer (hypothesized)
Compound D : 3-Ethoxy-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one Hydrochloride (CID 39268)
- Structure : Ethoxy group at C3 and a propyl-ethylamine chain at N1.
- Key Differences: Property Target Compound Compound D Molecular Formula C20H22ClN2O2 C21H26ClN2O2 Substituents 3-methyl, morpholinoethyl 3-ethoxy, propyl-ethylamine Metabolic Stability High (morpholine resists oxidation) Moderate (amine prone to metabolism)
- Impact: The morpholinoethyl group in the target compound likely confers greater metabolic stability than the ethylamine chain in Compound D .
Functional Group Modifications
Compound E : 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one (CAS 338414-69-0)
- Structure: Incorporates an imino group and dichlorophenyl substituent.
Key Differences :
Property Target Compound Compound E Molecular Formula C20H22ClN2O2 C17H12Cl2N2O Bioactivity Neurological targets Antimicrobial (predicted) Polarity Moderate Low (hydrophobic Cl groups) - Impact : The dichlorophenyl group in Compound E increases hydrophobicity, which may limit solubility but enhance membrane permeability .
Q & A
Q. How should researchers handle discrepancies in reported safety profiles for indol-2-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
